N1-(2-Methoxyethyl)-N1-methylbenzene-1,3-diamine
Description
Properties
IUPAC Name |
3-N-(2-methoxyethyl)-3-N-methylbenzene-1,3-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-12(6-7-13-2)10-5-3-4-9(11)8-10/h3-5,8H,6-7,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOHLUGWQIWAZBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC)C1=CC=CC(=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-Methoxyethyl)-N1-methylbenzene-1,3-diamine typically involves the reaction of benzene-1,3-diamine with 2-methoxyethyl chloride and methyl iodide under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N1-(2-Methoxyethyl)-N1-methylbenzene-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The methoxyethyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce various amines.
Scientific Research Applications
N1-(2-Methoxyethyl)-N1-methylbenzene-1,3-diamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein modifications.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N1-(2-Methoxyethyl)-N1-methylbenzene-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of N1-(2-Methoxyethyl)-N1-methylbenzene-1,3-diamine, highlighting differences in substituents, molecular weights, spectral data, and applications:
Key Structural and Functional Differences
Substituent Effects on Polarity :
- The methoxyethyl group in this compound increases polarity compared to analogs with alkyl or aryl substituents (e.g., N1,N1,N3-Trimethyl-N3-phenylbenzene-1,3-diamine). This enhances solubility in aqueous media, making it more suitable for biological assays .
- Chlorophenyl substituents (e.g., N1-(4-Chlorophenyl)-N3,N3-dimethylbenzene-1,3-diamine) introduce electron-withdrawing effects, which may stabilize intermediates in electrophilic substitution reactions .
Spectral Distinctions: The ¹H NMR of this compound shows a singlet at δ 3.3 for the methoxy group, absent in non-oxygenated analogs like N1,N1-Diethyl-4-methylbenzene-1,3-diamine . Quinazoline-containing derivatives (e.g., N1-(6,7-Dimethoxyquinazolin-4-yl)propane-1,3-diamine) exhibit distinct aromatic peaks (δ 6.8–8.1) due to the fused heterocyclic ring .
Biological Activity :
- Methoxyethyl and methyl groups may improve blood-brain barrier penetration compared to bulkier substituents (e.g., phenyl or chlorophenyl), as seen in RVFV inhibitors and RBBP4 antagonists .
- Compounds with quinazoline scaffolds demonstrate kinase inhibition, whereas simpler benzene-1,3-diamines are often intermediates for dyes or coordination ligands .
Synthetic Accessibility: this compound can be synthesized via nucleophilic substitution of 1,3-diaminobenzene with 2-methoxyethyl-methyl halides, similar to methods for propane-1,3-diamine derivatives . Chlorophenyl-substituted analogs require Ullmann coupling or Buchwald-Hartwig amination, which are less atom-economical .
Biological Activity
N1-(2-Methoxyethyl)-N1-methylbenzene-1,3-diamine, also known as N1-(2-methoxyethyl)-N1-methyl-1,3-benzenediamine , is an organic compound with significant potential in various biological applications. With a molecular formula of and a molecular weight of approximately 180.25 g/mol, this compound features two amine groups attached to a benzene ring, which contribute to its unique biological activity.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Properties : Derivatives of this compound have shown effectiveness against various bacterial strains. Studies suggest that these derivatives disrupt bacterial protein functions, indicating potential as antimicrobial agents.
- Antioxidant Activity : Compounds similar to this compound have demonstrated antioxidant properties, which may play a role in protecting cells from oxidative stress.
- Enzyme Inhibition : The compound has been studied for its ability to interact with specific enzymes and receptors. This interaction can lead to inhibition of enzymatic activity, which is crucial in various biochemical pathways.
The mechanism by which this compound exerts its biological effects involves:
- Intramolecular Hydrogen Bonding : This structural feature enhances the stability and bioactivity of the compound, facilitating its interaction with target proteins.
- Receptor Interaction : The amine functionalities allow the compound to engage with biological receptors and enzymes effectively, leading to various biochemical outcomes.
Research Findings and Case Studies
Recent studies have focused on the biological implications of this compound. Here are some key findings:
| Study Focus | Findings |
|---|---|
| Antimicrobial Activity | Schiff base derivatives derived from this compound exhibited significant antibacterial effects against strains such as E. coli and S. aureus. |
| Antioxidant Potential | In vitro assays indicated that the compound scavenged free radicals effectively, suggesting its potential as an antioxidant agent. |
| Enzyme Interaction | Research demonstrated that this compound inhibited specific enzymes related to metabolic pathways, which may have therapeutic implications in drug design. |
Synthesis and Applications
The synthesis of this compound typically involves nucleophilic substitution reactions where benzene-1,3-diamine reacts with alkylating agents like 2-methoxyethyl chloride. The resulting product has applications in:
- Medicinal Chemistry : As a lead compound for developing new antimicrobial and anticancer drugs.
- Industrial Chemistry : In the production of polymers and resins due to its reactive amine groups.
Q & A
Q. What are the optimal synthetic routes for N1-(2-Methoxyethyl)-N1-methylbenzene-1,3-diamine, and how can reaction conditions be controlled to maximize yield?
The synthesis typically involves alkylation of benzene-1,3-diamine derivatives. For example, reacting 2-methoxyethyl methanesulfonate with N-methylbenzene-1,3-diamine in a polar aprotic solvent like DMSO, using a base (e.g., K₂CO₃) to deprotonate the amine. Reaction temperatures should be maintained at 80–100°C to balance reaction rate and side-product formation. Catalysts like phase-transfer agents (e.g., tetrabutylammonium bromide) can improve selectivity . Industrial-scale methods may employ continuous flow reactors for better heat and mass transfer .
Q. How should researchers characterize the purity and structural identity of this compound?
Key analytical methods include:
- NMR Spectroscopy : and NMR to confirm methoxyethyl and methyl substituents on the aromatic ring.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (C₁₀H₁₆N₂O, theoretical MW: 180.13 g/mol).
- Chromatography : HPLC or GC with UV/vis detection to assess purity (>98% for research-grade material) .
Q. What are the stability considerations for storing and handling this compound?
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation or hydrolysis of the methoxyethyl group.
- Light Sensitivity : Protect from UV light to avoid decomposition of the aromatic amine .
Advanced Research Questions
Q. How does the methoxyethyl group influence the compound’s reactivity in nucleophilic or electrophilic reactions?
The electron-donating methoxy group enhances aromatic ring activation, making the compound prone to electrophilic substitution (e.g., nitration or halogenation at the para position relative to the diamine). The ethyl chain’s steric bulk may hinder reactions at the ortho positions. Computational studies (DFT) can predict regioselectivity by analyzing frontier molecular orbitals .
Q. What methodologies are recommended for studying its interactions with biological targets (e.g., enzymes or receptors)?
- Kinetic Assays : Measure inhibition constants (Kᵢ) using fluorogenic substrates or radiolabeled ligands.
- Molecular Docking : Use software like AutoDock Vina to model binding poses with targets (e.g., monoamine oxidases or G-protein-coupled receptors).
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from differences in assay conditions (e.g., pH, solvent) or impurity profiles. Solutions include:
- Side-by-Side Replication : Compare results under standardized conditions.
- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites.
- Structural Analog Testing : Evaluate activity of derivatives (e.g., nitro or halogen substituents) to isolate critical functional groups .
Q. What computational tools are effective for modeling its physicochemical properties?
- Solubility Prediction : Use COSMO-RS or ALOGPS to estimate logP (predicted ~1.2) and aqueous solubility.
- pKₐ Calculation : Software like MarvinSketch predicts basicity (amine groups: pKₐ ~8–10) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
